2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide
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Description
2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H26N4O4S and its molecular weight is 526.61. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
Research on derivatives of pyrimidine compounds has shown promising anticancer activities. For instance, certain synthesized compounds demonstrated appreciable cancer cell growth inhibition against a range of cancer cell lines, highlighting their potential as anticancer agents (M. M. Al-Sanea et al., 2020).
Anti-inflammatory and Analgesic Effects
Another study synthesized novel compounds derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic activities. These compounds were found to be effective COX-1/COX-2 inhibitors, with some displaying higher inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity when compared with standard drugs (A. Abu‐Hashem et al., 2020).
Antimicrobial Activity
A series focusing on the synthesis of pyrimidinones and oxazinones fused with thiophene rings showed these compounds possess good antibacterial and antifungal activities. This indicates their potential use as antimicrobial agents, comparable to existing reference drugs (A. Hossan et al., 2012).
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O4S/c1-3-37-21-15-13-20(14-16-21)33-28(35)27-26(22(17-30-27)19-9-5-4-6-10-19)32-29(33)38-18-25(34)31-23-11-7-8-12-24(23)36-2/h4-17,30H,3,18H2,1-2H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJQMFRAOMCPCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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